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Compound of Interest

Compound Name: 2-Nitropentane

Cat. No.: B3052827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of 1-Nitropentane

and 2-Nitropentane, two constitutional isomers with distinct analytical profiles. Understanding

these differences is crucial for the unambiguous identification and characterization of these

molecules in various research and development settings. The data presented herein is a

compilation of experimental findings and predictive analysis based on established

spectroscopic principles.

Structural Differences
The key distinction between 1-Nitropentane and 2-Nitropentane lies in the position of the nitro

functional group (-NO₂) on the pentyl carbon chain. In 1-Nitropentane, the nitro group is

attached to a primary carbon, while in 2-Nitropentane, it is bonded to a secondary carbon.

This variation in the local electronic environment gives rise to discernible differences in their

respective spectra.

Caption: Molecular structures of 1-Nitropentane and 2-Nitropentane.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-Nitropentane and 2-
Nitropentane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).
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¹H NMR Spectroscopy Data
The proton NMR spectra of these isomers are readily distinguishable due to the different

chemical environments of the protons, particularly those on the carbon atom bearing the nitro

group.

Compound Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

1-Nitropentane Hα (-CH₂NO₂) ~4.38 Triplet

Hβ (-CH₂CH₂NO₂) ~2.02 Multiplet

Hγ, Hδ (-(CH₂)₂CH₃) ~1.3-1.5 Multiplet

Hε (-CH₃) ~0.93 Triplet

2-Nitropentane Hα (-CHNO₂) ~4.3-4.6 (predicted) Sextet

Hβ (adjacent -CH₂-) ~1.8-2.1 (predicted) Multiplet

Hγ (-CH₂CH₃) ~1.3-1.5 (predicted) Multiplet

Hδ (adjacent -CH₃) ~1.5-1.7 (predicted) Doublet

Hε (terminal -CH₃) ~0.9-1.0 (predicted) Triplet

¹³C NMR Spectroscopy Data
Carbon NMR provides further structural confirmation, with the carbon atom directly attached to

the electron-withdrawing nitro group exhibiting a significant downfield shift.

Compound Carbon Assignment Chemical Shift (δ, ppm)

1-Nitropentane C1 (-CH₂NO₂) ~75-80

C2-C4 ~10-40

C5 (-CH₃) ~13

2-Nitropentane C2 (-CHNO₂) ~80-85 (predicted)

C1, C3, C4, C5 ~10-40 (predicted)
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Infrared (IR) Spectroscopy Data
The IR spectra of both compounds are characterized by strong absorption bands

corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Compound Vibrational Mode Wavenumber (cm⁻¹)

1-Nitropentane Asymmetric NO₂ Stretch 1550-1500[1]

Symmetric NO₂ Stretch 1390-1330[1]

C-H Stretch 2990-2850[1]

2-Nitropentane Asymmetric NO₂ Stretch ~1550-1475

Symmetric NO₂ Stretch ~1360-1290

C-H Stretch ~2960-2870

Mass Spectrometry Data
Mass spectrometry reveals distinct fragmentation patterns for the two isomers, aiding in their

differentiation.

Compound m/z Relative Intensity Fragment

1-Nitropentane 117 Low [M]⁺

71 High [M-NO₂]⁺

43 Base Peak [C₃H₇]⁺

2-Nitropentane 117 Low [M]⁺

86 Moderate
[M-CH₃-O]⁺

(predicted)

71 High [M-NO₂]⁺

43 Base Peak [C₃H₇]⁺

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the nitropentane isomer in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -1 to 10 ppm.

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Signal average for 16-64 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 220 ppm.

Employ a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.

Signal average for 1024 or more scans.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the TMS signal at 0 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: For neat liquid analysis, place a drop of the nitropentane isomer

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean KBr/NaCl plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a gas chromatography (GC-MS) system for separation and introduction or by direct infusion.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Set the electron energy to 70 eV.

Scan a mass range of m/z 10-200.

The ion source temperature is typically maintained around 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.
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Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

comparison of 1-Nitropentane and 2-Nitropentane.

Caption: General workflow for spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between 1-

Nitropentane and 2-Nitropentane. For more in-depth analysis, it is recommended to consult

specialized spectroscopic databases and literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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